Tert-butyl 3-(1,2,3,4-tetrahydroquinolin-7-yloxy)azetidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

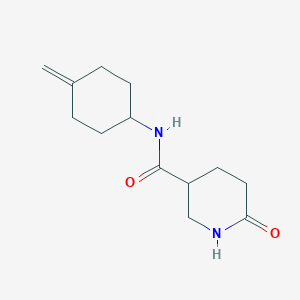

“Tert-butyl 3-(1,2,3,4-tetrahydroquinolin-7-yloxy)azetidine-1-carboxylate” is a chemical compound with the CAS Number: 2375262-18-1 . It is used in various pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of the compound can be represented by the InChI Code: 1S/C17H24N2O3/c1-17(2,3)22-16(20)19-10-14(11-19)21-13-7-6-12-5-4-8-18-15(12)9-13/h6-7,9,14,18H,4-5,8,10-11H2,1-3H3 . This indicates that the compound has a complex structure involving a tetrahydroquinoline ring attached to an azetidine ring via an ether linkage, and a tert-butyl ester group attached to the azetidine ring.Physical And Chemical Properties Analysis

The compound has a molecular weight of 304.39 . It is an oil at room temperature and should be stored at 4°C .Aplicaciones Científicas De Investigación

Synthetic Methodologies and Chemical Transformations

Synthesis of Amino Sugars and Derivatives

One study demonstrates the highly stereoselective synthesis of 3-amino-3-deoxy-D-altrose and derivatives through acid-catalyzed rearrangement, highlighting the versatility of similar compounds in synthetic chemistry (Nativi, Reymond, & Vogel, 1989). This illustrates the compound's relevance in synthesizing structurally complex sugars.

Enantioselective Synthesis

Another application involves the enantioselective synthesis of tetrahydroisoquinolines, indicating the importance of such structures in constructing bioactive molecules with specific stereochemistry (Huber & Seebach, 1987). This reflects the potential for creating enantiomerically pure compounds critical in drug development.

Aziridine and Morpholine Derivatives

Research on aziridination and morpholine synthesis demonstrates the chemical utility of similar compounds in forming nitrogen-containing rings, which are common in pharmaceuticals (Atkinson et al., 1998); (D’hooghe et al., 2006). These findings are pertinent to the design and synthesis of novel drug candidates.

Drug Development and Pharmaceutical Applications

Antimalarial Drug Development

The synthesis and preclinical evaluation of N-tert-butyl isoquine showcases the role of tert-butyl and quinoline derivatives in creating effective antimalarial drugs, emphasizing the importance of structural optimization in medicinal chemistry (O’Neill et al., 2009).

Mechanistic Insights and Chemical Properties

Cascade Reactions and Synthesis

Studies on cascade reactions and the formation of complex heterocycles highlight the utility of tert-butyl and quinoline derivatives in advancing synthetic methodologies (Ivanov, 2020). This provides insight into the mechanistic aspects of forming intricate molecular architectures.

Mecanismo De Acción

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

tert-butyl 3-(1,2,3,4-tetrahydroquinolin-7-yloxy)azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3/c1-17(2,3)22-16(20)19-10-14(11-19)21-13-7-6-12-5-4-8-18-15(12)9-13/h6-7,9,14,18H,4-5,8,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZCNPXSXZRYIKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)OC2=CC3=C(CCCN3)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2658172.png)

![[5-(3-Chlorophenyl)-14-methyl-7-{[(2-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2658173.png)

![Methyl 3-{[(1-cyano-1-cyclopropylethyl)carbamoyl]methoxy}naphthalene-2-carboxylate](/img/structure/B2658180.png)

![6,7-dichloro[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one](/img/structure/B2658184.png)

![cis-Exo-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/no-structure.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2658188.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)thiophene-2-carboxamide](/img/structure/B2658191.png)